2-Methylcyclohexane-1-carboxylate

Description

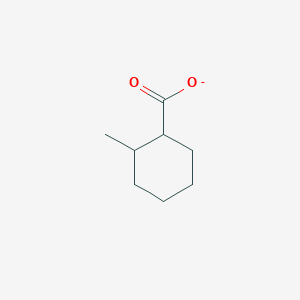

2-Methylcyclohexane-1-carboxylate is a cyclohexane derivative featuring a methyl group at the 2-position and a carboxylate ester at the 1-position. This compound is structurally analogous to several cyclohexane-based esters and carboxamides reported in the literature, which are widely used in organic synthesis, pharmaceutical intermediates, and material science.

Properties

CAS No. |

106044-97-7 |

|---|---|

Molecular Formula |

C8H13O2- |

Molecular Weight |

141.19 g/mol |

IUPAC Name |

2-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/p-1 |

InChI Key |

VSKXJRZPVDLHFY-UHFFFAOYSA-M |

SMILES |

CC1CCCCC1C(=O)[O-] |

Canonical SMILES |

CC1CCCCC1C(=O)[O-] |

Synonyms |

2-METHYLCYCLOHEXYLFORMATE |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 2-methylcyclohexane-1-carboxylate serves as a building block for synthesizing bioactive molecules. It has been investigated for potential pharmacological activities, including anti-inflammatory and analgesic effects. Its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways relevant to disease mechanisms.

Case Study: Synthesis of Bioactive Compounds

Research has shown that derivatives of this compound can exhibit significant biological activity. For example, modifications to the ester group can enhance binding affinity to target proteins involved in inflammatory responses. Studies have focused on the synthesis of analogs that retain the cyclohexane structure while varying the substituents to optimize therapeutic efficacy .

Fragrance Industry Applications

This compound is utilized in the fragrance industry to enhance the scent profiles of perfumes and personal care products. Its pleasant olfactory characteristics make it suitable for incorporation into various formulations.

Case Study: Perfume Formulation

A patent describes the use of methyl cyclohexane carboxylates in improving fragrance formulations. The compound can be added in olfactory acceptable amounts to enhance the overall scent profile of perfumes, colognes, and personal care products such as soaps and hair care items . The incorporation of this compound can lead to unique fruity or floral notes, making it a valuable ingredient in modern perfumery.

Industrial Applications

In industrial settings, this compound is employed as an intermediate in organic synthesis. Its versatility allows it to participate in various chemical reactions, including esterification and transesterification processes.

Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate | Hydroxyl group present | Exhibits potential for hydrogen bonding |

| Methyl 4-hydroxy-2-methylcyclohexane-1-carboxylate | Methyl ester instead of ethyl | Alters reactivity compared to ethyl esters |

| Methyl cyclohexane carboxylates | Varied alkyl groups | Useful in enhancing fragrance profiles |

This table highlights structural variations that influence the reactivity and application of related compounds, illustrating the significance of this compound as a versatile intermediate.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities:

Preparation Methods

Hydrogenation of Methyl o-Toluate

The direct hydrogenation of methyl o-toluate (methyl 2-methylbenzoate) represents the most industrially viable method for synthesizing methyl 2-methylcyclohexane-1-carboxylate. As detailed in patent US7632792B2, this process involves:

-

Catalyst : Ruthenium supported on alumina (5% w/w loading)

-

Conditions : 140–150°C under 500 psig hydrogen pressure for 4–6 hours

-

Yield : 950 g product from 1 kg starting material (95% yield)

-

Purification : Vacuum distillation (109°C at 49 mmHg)

The reaction proceeds via complete saturation of the aromatic ring , with the methyl group at the ortho position directing hydrogenation to yield the cis-configured cyclohexane carboxylate. Comparative studies indicate that ruthenium outperforms rhodium in this transformation, likely due to enhanced π-bond adsorption on the Ru surface.

Diastereoselective Hydrogenation Using Chiral Auxiliaries

A sophisticated approach reported by PubMed researchers employs (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates as substrates. Key features include:

-

Catalysts : Rhodium or ruthenium on active carbon/alumina

-

Selectivity drivers :

-

Conformational shielding by the pyroglutamate carbonyl group

-

Steric repulsion minimization during adsorption

-

-

Optimized outcome : (1S,2R)-2-methylcyclohexane carboxylic acid with 96% de

The auxiliary’s role was confirmed through NMR spectroscopy and X-ray crystallography , which revealed a preferred conformation where the carbonyl group blocks one face of the aromatic ring. This forces hydrogen adsorption on the unshielded face, ensuring high cis selectivity.

Transesterification of Methyl this compound

Base-Catalyzed Alcohol Exchange

Patent US7632792B2 details the transesterification of methyl esters with various alcohols to produce derivatives like allyl, crotyl, and methallyl 2-methylcyclohexane carboxylates:

| Alcohol | Catalyst | Conditions | Yield (%) | Boiling Point (°C/mmHg) |

|---|---|---|---|---|

| Allyl alcohol | NaOMe (2% w/w) | 90°C, Dean-Stark | 95 | 115/10 |

| Crotyl alcohol | NaOMe (2% w/w) | 90°C, Dean-Stark | 95 | 115/10 |

| Methallyl alcohol | NaOMe (2% w/w) | 90°C, Dean-Stark | 89 | 113/7 |

The mechanism involves nucleophilic acyl substitution , where the alkoxide ion attacks the ester carbonyl. The Dean-Stark apparatus removes methanol, shifting equilibrium toward product formation.

Solvent and Additive Effects

-

Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing transition states.

-

Amine additives (e.g., triethylamine) neutralize acidic byproducts, preventing catalyst poisoning.

Structural and Conformational Analysis

NMR Spectroscopy

1H NMR analysis of methyl this compound reveals:

-

Axial methyl group : Doublet at δ 0.89 ppm (J = 6.5 Hz)

-

Carboxylate methoxy : Singlet at δ 3.67 ppm

-

Ring protons : Multiplet between δ 1.20–1.85 ppm

These signals confirm the cis-2-methyl configuration , as the trans isomer would exhibit distinct coupling patterns for equatorial methyl groups.

Computational Modeling

DFT calculations at the B3LYP/6-31G(d) level demonstrate that the (1S,2R) diastereomer is 6.2 kcal/mol more stable than its (1R,2S) counterpart due to reduced 1,3-diaxial interactions. This aligns with experimental observations of high diastereoselectivity.

Industrial-Scale Process Considerations

Catalyst Recycling

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-Methylcyclohexane-1-carboxylate derivatives with high stereochemical purity?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to favor desired stereoisomers. Use chiral chromatography or recrystallization for purification, as demonstrated in cyclopropane carboxylate synthesis . Characterize products via H/C NMR and X-ray crystallography to confirm stereochemistry .

Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound intermediates?

- Methodology : Combine IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm), H NMR for substituent positioning, and mass spectrometry for molecular weight validation. For crystalline intermediates, X-ray diffraction provides unambiguous structural confirmation .

Q. How can researchers mitigate hazards during the handling of brominated precursors in this compound synthesis?

- Methodology : Use fume hoods, chemical-resistant gloves, and closed-system reactors to minimize exposure to volatile brominated compounds (e.g., (Bromomethyl)cyclohexane). Follow safety protocols outlined in SDS documents, including immediate decontamination with soap/water for skin contact .

Advanced Research Questions

Q. How do computational methods like DFT and molecular dynamics (MD) simulations improve the prediction of this compound’s reactivity in catalytic systems?

- Methodology : Perform DFT calculations to map transition states and activation energies for ester hydrolysis or nucleophilic substitutions. MD simulations can model solvent effects and ligand-protein interactions, as shown in cyclohexane carboxylate docking studies . Validate predictions with kinetic experiments (e.g., UV-Vis monitoring of reaction progress).

Q. What analytical approaches resolve contradictions in product distribution data from acid-catalyzed dehydration of methylcyclohexanol derivatives?

- Methodology : Use Gas Chromatography (GC) with mass spectrometry to quantify competing products (e.g., 1-methylcyclohexene vs. methylenecyclohexane). Analyze deviations from Zaitsev’s rule by comparing steric/electronic effects using Hammett plots or isotopic labeling . Triangulate data with computational models to identify dominant reaction pathways .

Q. How can researchers optimize enantioselective synthesis of chiral this compound derivatives for pharmaceutical applications?

- Methodology : Employ asymmetric catalysis (e.g., chiral Lewis acids or organocatalysts) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry. For industrial scalability, evaluate continuous-flow reactors to maintain stereochemical control under high-throughput conditions .

Q. What strategies validate the biological activity of this compound derivatives in enzyme inhibition studies?

- Methodology : Conduct in vitro assays (e.g., fluorometric or calorimetric assays) to measure inhibition constants () against target enzymes like cyclooxygenase or cytochrome P450. Use molecular docking to predict binding modes and compare with mutagenesis data to identify critical active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.